BenchChemオンラインストアへようこそ!

Silodosin Glucuronide sodium

Species-specific metabolism Preclinical toxicology Pharmacokinetics

Silodosin Glucuronide sodium (KMD-3213G), the sodium salt of the primary active metabolite, is analytically mandatory for ANDA bioequivalence studies. Circulating at 3- to 4-fold higher plasma levels than parent silodosin and entirely absent in rodent plasma, this authenticated reference standard is the sole valid choice for accurate LC-MS/MS quantification. Unlike generic silodosin or non-specific glucuronides, this fully characterized standard ensures method validation accuracy (matrix factors 0.962–1.023) across the 0.10–80.0 ng/mL range. Traceable to pharmacopeial monographs, it supports cGMP impurity profiling, stability studies, and UGT2B7 pharmacogenomic research.

Molecular Formula C31H39F3N3NaO10
Molecular Weight 693.6 g/mol
CAS No. 879292-24-7
Cat. No. B1681672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilodosin Glucuronide sodium
CAS879292-24-7
SynonymsSilodosin β-D-glucuronide, Silodosin glucuronide sodium
Molecular FormulaC31H39F3N3NaO10
Molecular Weight693.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+]
InChIInChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1
InChIKeySSXDGVSHJRFUEJ-XNUWQVEGSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Silodosin Glucuronide Sodium (CAS 879292-24-7): A Species-Specific Active Metabolite Reference Standard for Bioanalytical Quantification


Silodosin Glucuronide sodium (Silodosin β-D-glucuronide sodium) is the sodium salt form of the primary active metabolite of silodosin, a highly selective α1A-adrenergic receptor antagonist used for benign prostatic hyperplasia (BPH) [1]. Formed via direct conjugation of the parent drug by UDP-glucuronosyltransferase 2B7 (UGT2B7), this glucuronide conjugate (designated KMD-3213G) retains pharmacological activity in vitro and circulates in human plasma at steady-state concentrations approximately 3- to 4-fold higher than the parent drug [2][3]. The compound (molecular formula C31H39F3N3NaO10; MW 693.64) is supplied as a fully characterized analytical reference standard, typically at ≥90% purity as a solid, for use in method development, validation, and bioequivalence studies .

Why Silodosin Glucuronide Sodium Cannot Be Substituted with Generic Metabolites or Unconjugated Silodosin


Substitution of Silodosin Glucuronide sodium with alternative reference standards, including the parent drug silodosin or other α1-blocker metabolites, is analytically invalid due to fundamentally distinct physicochemical, pharmacokinetic, and regulatory requirements [1]. The glucuronide conjugate exhibits markedly different chromatographic retention behavior, ionization efficiency in mass spectrometry, and plasma protein binding (91% vs. 96.6% for silodosin) compared to the parent drug [2]. Critically, the glucuronide is the predominant circulating species in humans, achieving plasma exposures 3- to 4-fold higher than silodosin at steady state, yet is entirely absent from rat and dog plasma, making species-appropriate analytical reference materials indispensable [3][4]. Furthermore, regulatory bioequivalence studies for ANDA submissions require simultaneous quantification of both silodosin and its glucuronide metabolite using authenticated reference standards with traceability to pharmacopeial monographs; generic substitution with non-specific glucuronides or silodosin alone would fail method validation requirements for accuracy, precision, and matrix factor consistency .

Quantitative Differentiation Evidence: Silodosin Glucuronide Sodium vs. Comparators


Human-Specific Formation: Silodosin Glucuronide is Undetectable in Rat and Dog Plasma

Silodosin Glucuronide sodium is the primary human circulating metabolite of silodosin, yet it is completely absent from the plasma of commonly used preclinical species (rat and dog). In human plasma, glucuronide conjugates generated by UGT2B7 represent a major metabolic pathway, whereas no glucuronide conjugates were detected in rat or dog plasma following oral administration of ¹⁴C-silodosin [1]. This species-specific formation creates a critical gap in preclinical-to-clinical translation that requires human-specific analytical reference materials.

Species-specific metabolism Preclinical toxicology Pharmacokinetics

Extended Half-Life: Silodosin Glucuronide Circulates ~2-Fold Longer than Parent Drug

Silodosin Glucuronide sodium demonstrates an extended terminal elimination half-life compared to the parent compound silodosin. In human pharmacokinetic studies, the terminal half-life of the glucuronide metabolite is approximately 18 hours, compared to approximately 11 hours for silodosin [1]. An alternative source reports the glucuronide half-life as approximately 24 hours [2]. This prolonged residence time contributes to the metabolite's dominant steady-state plasma exposure.

Pharmacokinetics Half-life Steady-state exposure

Dominant Plasma Exposure: Steady-State Glucuronide Concentrations Exceed Parent Drug by 3- to 4-Fold

At steady state, Silodosin Glucuronide sodium achieves plasma concentrations substantially higher than the parent drug silodosin. The exposure to the main metabolite in plasma, silodosin glucuronide (KMD-3213G), at steady-state is about 3-fold that of the parent substance [1]. A separate source reports that the glucuronide conjugate reaches plasma concentrations approximately 4-fold higher than those of silodosin [2]. This dominant circulating presence makes accurate quantification of the glucuronide essential for any pharmacokinetic or bioequivalence assessment.

Steady-state pharmacokinetics Plasma exposure AUC

Active Metabolite Status: Glucuronide Retains In Vitro Pharmacological Activity

Silodosin Glucuronide sodium is not an inactive excretion product; it retains pharmacological activity in vitro. The glucuronide conjugate of silodosin (KMD-3213G) has been shown to be active in vitro [1]. This active metabolite status distinguishes it from many glucuronide conjugates that serve solely as inactive detoxification products, adding a functional dimension to the requirement for its quantification in bioanalytical studies.

Active metabolite Pharmacodynamics In vitro activity

UGT2B7 Polymorphism Impact: Metabolite Exposure Varies by 25-38% Based on Genotype

Formation of Silodosin Glucuronide sodium is mediated primarily by UGT2B7, and genetic polymorphisms in this enzyme significantly alter silodosin pharmacokinetics. Subjects with UGT2B7*1/*2 and *2/*2 genotypes exhibited 37.9% and 25.2% larger AUC(0-∞) for silodosin, respectively, with corresponding 27.1% and 22.7% longer terminal half-life, when compared to subjects with UGT2B7*1/*1 [1]. While this study measured parent drug exposure, the extended half-life and increased AUC in reduced-function genotypes directly imply altered glucuronide formation rates and exposure, highlighting UGT2B7 as a key source of inter-individual variability in metabolite levels.

Pharmacogenomics UGT2B7 polymorphism Metabolic variability

Regulatory Reference Standard Compliance: Traceability to USP/EP Pharmacopeial Standards

Silodosin Glucuronide sodium is supplied as a fully characterized reference standard compliant with regulatory guidelines and offers traceability against pharmacopeial standards (USP or EP) based on feasibility . This traceability is essential for analytical method validation (AMV) and Quality Control (QC) applications in Abbreviated New Drug Application (ANDA) submissions. Alternative sources confirm the compound is used for analytical method development, method validation, and QC applications during synthesis and formulation stages [1].

Analytical reference standard Regulatory compliance Method validation

Critical Application Scenarios for Silodosin Glucuronide Sodium (CAS 879292-24-7)


Bioequivalence Study Method Development and Validation for ANDA Submissions

Silodosin Glucuronide sodium serves as the essential reference standard for developing and validating LC-MS/MS methods that simultaneously quantify both silodosin and its active glucuronide metabolite in human plasma [1]. Regulatory bioequivalence studies require accurate, precise, and selective quantification across a dynamic range (e.g., 0.10-80.0 ng/mL for both analytes) with consistent matrix factors (0.962-1.023) to demonstrate therapeutic equivalence of generic silodosin formulations [2]. The glucuronide standard enables preparation of calibration curves and quality control samples that reflect the metabolite's 3- to 4-fold higher steady-state plasma exposure and extended 18-24 hour half-life [3][4].

Human Pharmacokinetic Studies Requiring Species-Appropriate Metabolite Quantification

Given that Silodosin Glucuronide is undetectable in rat and dog plasma, preclinical toxicology and pharmacokinetic data cannot be directly extrapolated to humans without authentic human metabolite reference standards [1]. The glucuronide sodium salt enables accurate quantification in human clinical pharmacology studies, bridging the species gap by providing a validated analytical target for the major human circulating metabolite. This is particularly critical for studies assessing drug-drug interactions, food effects, and special population pharmacokinetics where metabolite exposure may be differentially altered [2].

Pharmacogenomic Studies Investigating UGT2B7-Mediated Metabolic Variability

The formation of Silodosin Glucuronide via UGT2B7 is subject to genetic polymorphisms that alter silodosin exposure by 25-38% in reduced-function allele carriers [1]. Quantification of the glucuronide metabolite using the authentic sodium salt standard is necessary for pharmacogenomic studies that aim to correlate UGT2B7 genotype with metabolite exposure and clinical response. This application supports personalized medicine research and the development of genotype-guided dosing strategies for silodosin in BPH patients.

Quality Control Release Testing and Stability Studies for Silodosin Drug Products

During commercial production of silodosin formulations, the glucuronide sodium salt reference standard is used for impurity profiling and stability-indicating method validation [1]. As a potential degradation product or process impurity, the glucuronide must be monitored in finished drug products. The standard's traceability to USP or EP pharmacopeial monographs ensures compliance with cGMP requirements for QC release testing and stability studies [2].

Quote Request

Request a Quote for Silodosin Glucuronide sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.